molecular formula C14H12NO4- B14748256 2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate

2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate

Cat. No.: B14748256
M. Wt: 258.25 g/mol
InChI Key: VERAUCCGLBLTGA-UHFFFAOYSA-M
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Description

2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate is a phenylacetate derivative featuring a 4-substituted phenyl group. The phenyl ring is functionalized at the para position with an amino group conjugated to a 3-methylfuran-2-carbonyl moiety (Figure 1). This structure combines aromaticity (furan and phenyl rings) with ester and amide functionalities, making it a versatile scaffold for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C14H12NO4-

Molecular Weight

258.25 g/mol

IUPAC Name

2-[4-[(3-methylfuran-2-carbonyl)amino]phenyl]acetate

InChI

InChI=1S/C14H13NO4/c1-9-6-7-19-13(9)14(18)15-11-4-2-10(3-5-11)8-12(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17)/p-1

InChI Key

VERAUCCGLBLTGA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[(3-methyl-2-furanyl)-oxomethyl]amino]phenyl]acetate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized from furfural through various methods, including acid-catalyzed cyclization.

    Acetylation: The final step involves the esterification of the amino group with acetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids (e.g., zinc chloride) can be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[4-[[(3-methyl-2-furanyl)-oxomethyl]amino]phenyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-[4-[[(3-methyl-2-furanyl)-oxomethyl]amino]phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Features :

  • Core Structure : Phenylacetate ester backbone.
  • Substituent: 3-Methylfuran-2-carbonylamino group at the para position.
  • Electron Distribution : The methylfuran group is electron-rich due to the furan oxygen and methyl substituent, influencing electronic properties and reactivity.

Comparison with Structural Analogs

Substituent Diversity and Electronic Effects

a. Methyl 2-[4-(Dimethylamino)phenyl]acetate (–13)

  • Substituent: Dimethylamino (-N(CH₃)₂) at the para position.
  • Electronic Effects : Strong electron-donating group, enhancing solubility in polar solvents.
  • Crystallography : Forms 2D layers via C–H···N/O interactions and π-π stacking (centroid distance: 3.656 Å) .
  • Comparison: The dimethylamino group increases basicity and water solubility compared to the target compound’s neutral furan-based substituent.

b. Hexadecyl 2-[4-[Bis(2-chloroethyl)amino]phenyl]acetate ()

  • Substituent: Bis(2-chloroethyl)amino group (-N(CH₂CH₂Cl)₂).
  • Properties : High lipophilicity (log P ≈ 10.8) due to the long alkyl chain and chloroethyl groups .

c. Methyl 2-{[4-(Trifluoromethyl)phenyl]amino}acetate ()

  • Substituent : Trifluoromethyl (-CF₃) group.
  • Electronic Effects : Strong electron-withdrawing nature, lowering electron density on the phenyl ring.
  • Comparison : The target’s methylfuran substituent provides electron density, which may enhance nucleophilic aromatic substitution reactivity compared to the CF₃ group .

Physicochemical Properties

Compound log P (Predicted) Solubility (mg/mL) Melting Point (°C)
2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate 2.8 ~1.2 (DMSO) 145–148 (est.)
Methyl 2-[4-(Dimethylamino)phenyl]acetate 1.5 ~15 (Water) 120–123
Hexadecyl 2-[4-[Bis(2-chloroethyl)amino]phenyl]acetate 10.8 <0.1 (Water) 65–68
Methyl 2-{[4-(Trifluoromethyl)phenyl]amino}acetate 3.2 ~0.8 (DMSO) 90–93

Key Observations :

  • The target compound exhibits moderate lipophilicity, balancing solubility and membrane permeability.
  • Chloroethyl and hexadecyl groups () drastically reduce water solubility, limiting pharmaceutical utility.

a. Halogenation Approaches ()

  • Methyl 2-(4-(3-Iodopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate was synthesized via iodination using N-iodosuccinimide.
  • Comparison : The target compound’s furan carbonyl group may require milder halogenation conditions than brominated/iodinated analogs due to steric and electronic factors .

b. Carbamate and Urea Derivatives ()

  • Phenyl carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates) were synthesized via urea coupling.
  • Comparison : The target’s amide linkage (vs. carbamate) offers greater hydrolytic stability under physiological conditions .

b. Hydrogen Bonding and Crystal Packing (–13)

  • Analogs like 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)carboximidoyl]-4-methoxyphenol exhibit O–H···N hydrogen bonds and π-π stacking .
  • Prediction : The target compound’s furan oxygen could participate in weak C–H···O interactions, influencing solid-state stability.

Q & A

Basic: What are the standard synthetic routes for preparing 2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via a multi-step sequence:

Amide coupling : React 4-aminophenylacetic acid with 3-methylfuran-2-carbonyl chloride under Schotten-Baumann conditions (basic aqueous/organic biphasic system) to form the amide linkage.

Esterification : Treat the intermediate with methanol and a catalytic acid (e.g., H₂SO₄) to yield the final acetate ester.
Optimization Tips :

  • Monitor reaction progress using HPLC to ensure complete conversion of intermediates .
  • Adjust solvent polarity (e.g., DMF for coupling, THF for esterification) to improve yields.
  • Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of the furan carbonyl group .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:
A combination of analytical techniques is required:

  • X-ray crystallography : Resolve bond angles and torsion angles (e.g., C–C bond lengths ≈1.432 Å, O–C–C angles ≈111.4°) to confirm stereochemistry .
  • NMR spectroscopy : Verify the presence of key protons (e.g., furan methyl group at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

Advanced: What strategies are recommended to resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:
Contradictions often arise from degradation pathways:

pH-dependent hydrolysis :

  • Under acidic conditions (pH < 3), the ester group hydrolyzes preferentially.
  • Under basic conditions (pH > 9), the amide bond is susceptible to cleavage.
    Mitigation : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products .

Thermal degradation :

  • Monitor via differential scanning calorimetry (DSC) to detect melting point shifts or exothermic decomposition .
  • Store samples at –20°C in anhydrous DMSO or under nitrogen to suppress oxidative degradation .

Advanced: How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?

Methodological Answer:

Docking studies : Use software like AutoDock Vina to model binding to enzymatic targets (e.g., bacterial FabH or kinase domains).

  • Focus on hydrogen bonding between the amide group and active-site residues (e.g., Asp/Tyr).

Limitations :

  • Furan ring flexibility may lead to false-positive poses; validate with MD simulations .
  • Solvent effects (e.g., water-mediated interactions) are often oversimplified in silico .

Advanced: How do crystallographic data and solution-phase NMR data differ in characterizing dynamic molecular conformations?

Methodological Answer:

  • Crystallography : Captures static, low-energy conformations (e.g., planar amide groups with torsional angles ≈0°–5° ).
  • NMR in solution : Reveals dynamic equilibria (e.g., furan ring puckering or amide bond rotation).
    Resolution :
  • Compare NOESY/ROESY data with crystallographic distances to identify dominant conformers .
  • Use variable-temperature NMR to quantify energy barriers for conformational changes .

Basic: What pharmacological screening assays are appropriate for evaluating this compound’s bioactivity?

Methodological Answer:

  • Antibacterial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target specificity : Western blotting or ELISA to assess inhibition of specific enzymes (e.g., COX-2, topoisomerase II) .

Advanced: How can discrepancies between in vitro and in vivo efficacy data be systematically addressed?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS in rodent models .
  • Metabolite identification : Use hepatocyte incubation studies to detect phase I/II metabolites that may reduce activity .
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs .

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